Superior MDR Reversal Activity vs. Third-Generation P-gp Inhibitor Tariquidar
P-gp inhibitor 16 (compound 14) demonstrated superior MDR reversal activity compared to Tariquidar in a head-to-head in vitro comparison using MCF7/ADM cells, a P-gp-overexpressing breast cancer cell line resistant to Adriamycin [1]. The primary research paper explicitly states that compound 14 'exhibited better MDR reversal activity than Tariquidar' among a series of 26 designed analogs [1]. This designates compound 14 as the lead candidate with a higher potency for overcoming P-gp-mediated drug resistance.
| Evidence Dimension | Multidrug Resistance (MDR) Reversal Activity |
|---|---|
| Target Compound Data | Better MDR reversal activity than Tariquidar |
| Comparator Or Baseline | Tariquidar (third-generation P-gp inhibitor) |
| Quantified Difference | Qualitative (Quantitative data pending full-text access) |
| Conditions | In vitro assay using MCF7/ADM cells (P-gp overexpressing Adriamycin-resistant human breast cancer cell line) |
Why This Matters
For researchers aiming to maximize the reversal of P-gp-mediated drug resistance in cellular models, P-gp inhibitor 16 provides a functionally superior alternative to Tariquidar, directly impacting the sensitivity and reliability of chemosensitization assays.
- [1] Xue, W.-H., et al. Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance. Eur. J. Med. Chem. 2024, 264, 116039. View Source
